

# A Comprehensive Technical Guide to 4-Bromonaphthalen-1-ol: Properties, Synthesis, and Characterization

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## Compound of Interest

Compound Name: 4-Bromonaphthalen-1-ol

Cat. No.: B1268390

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This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of **4-Bromonaphthalen-1-ol**. This compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.

## Core Physical and Chemical Properties

**4-Bromonaphthalen-1-ol** is a brominated naphthol, a class of organic compounds featuring a naphthalene core substituted with both a hydroxyl and a bromine group.<sup>[1]</sup> The introduction of the bromine atom significantly influences its reactivity, making it a key building block in synthetic chemistry.<sup>[1]</sup>

## Physical Properties

The physical characteristics of **4-Bromonaphthalen-1-ol** are summarized in the table below. It is typically an off-white to gray solid with limited solubility in water but better solubility in organic solvents like ethanol and chloroform.<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrO	[3][4]
Molecular Weight	223.07 g/mol	[5]
Appearance	Off-white to gray solid	[2]
Melting Point	128-133 °C	[2][6]
Boiling Point	346.4 ± 15.0 °C (Predicted)	[2]
Density	1.614 g/cm <sup>3</sup>	[2][3]
Flash Point	125 °C (closed cup)	[2][6]
Solubility	Slightly soluble in water; more soluble in organic solvents.[1]	[1]
pKa	8.95 ± 0.40 (Predicted)	[1][2]

## Chemical Identity

Identifier	Value	Source
CAS Number	571-57-3	[1][2]
InChI Key	OUNQUWORSXHSJN-UHFFFAOYSA-N	[1]
SMILES	<chem>Oc1ccc(Br)c2ccccc12</chem>	[6]

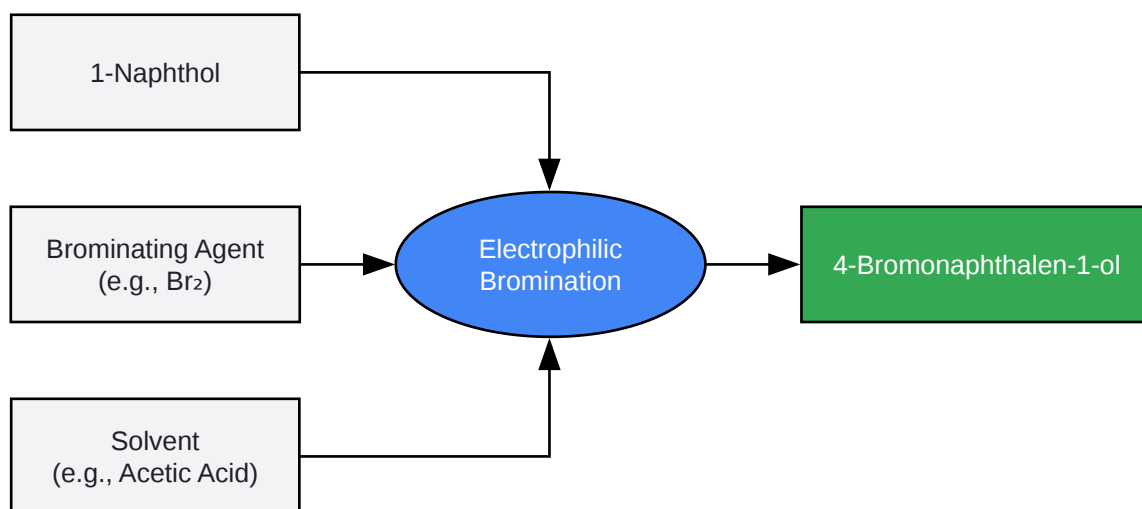
## Synthesis and Reactivity

The naphthalene scaffold, with its fused two-ring system, is a cornerstone in medicinal and organic chemistry, forming the basis for numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated naphthols, such as **4-Bromonaphthalen-1-ol**, are of particular interest due to their enhanced biological potential and their utility as versatile synthetic intermediates.[1]

## Synthetic Methodologies

The most direct route to **4-Bromonaphthalen-1-ol** is the electrophilic bromination of 1-naphthol.<sup>[1]</sup> The hydroxyl group of 1-naphthol is a strong activating group, directing the incoming electrophile to the para position (position 4), which is sterically favored over the ortho position (position 2).<sup>[1]</sup>

An alternative, multi-step synthesis can be envisioned starting from 1-methylnaphthalene, involving bromination, further functionalization, and eventual introduction of the hydroxyl group.<sup>[1][7]</sup>



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A typical synthetic workflow for **4-Bromonaphthalen-1-ol**.

## Chemical Reactivity

The chemical behavior of **4-Bromonaphthalen-1-ol** is dictated by its two functional groups. The hydroxyl group can undergo O-alkylation and O-acylation reactions.<sup>[1]</sup> The bromine atom is a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds for the synthesis of more complex naphthalene derivatives.<sup>[1]</sup> This compound also serves as a precursor for chalcones and pyrazoline derivatives.<sup>[1]</sup>

## Spectroscopic and Analytical Characterization

A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of **4-Bromonaphthalen-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum exhibits a complex signal pattern in the aromatic region (typically 6.0-8.5 ppm). The hydroxyl proton usually appears as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.[\[1\]](#)
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will show ten distinct signals for the naphthalene ring carbons. The carbon attached to the hydroxyl group is significantly deshielded (150-160 ppm), as is the carbon bonded to bromine. The other eight carbons resonate in the typical aromatic region (110-140 ppm).[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the O-H and C-Br bonds, in addition to the aromatic C-H and C=C stretching vibrations.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[\[1\]](#)

## Experimental Protocols

While specific, detailed experimental parameters from a single source are limited, a general methodology for the synthesis and characterization can be outlined as follows.

## Synthesis of 4-Bromonaphthalen-1-ol

Objective: To synthesize **4-Bromonaphthalen-1-ol** via electrophilic bromination of 1-naphthol.

Materials:

- 1-Naphthol
- Bromine (or another suitable brominating agent)
- Glacial Acetic Acid (or a suitable chlorinated hydrocarbon solvent)

- Standard laboratory glassware and safety equipment

#### Procedure:

- Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid, in a reaction flask.
- Slowly add the brominating agent (e.g., a solution of bromine in acetic acid) to the 1-naphthol solution at a controlled temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water to precipitate the crude product.
- Collect the solid product by filtration and wash with water to remove any remaining acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **4-Bromonaphthalen-1-ol**.

## Characterization Protocols

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

- Prepare a dilute solution of the purified **4-Bromonaphthalen-1-ol** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

#### Infrared Spectroscopy:

- Prepare a sample of the solid **4-Bromonaphthalen-1-ol** as a KBr pellet or a Nujol mull.
- Obtain the IR spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for the functional groups present in the molecule.

### Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
- Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

## Safety Information

**4-Bromonaphthalen-1-ol** is classified as an irritant and is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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